molecular formula C17H15NO2S B3162650 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione CAS No. 87943-20-2

2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B3162650
CAS RN: 87943-20-2
M. Wt: 297.4 g/mol
InChI Key: PIZFWBBQVWOCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione” is a chemical compound .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H21NS.ClH/c1-12-5-7-14 (8-6-12)16-11-9-13-4-2-3-10-15-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H . This indicates that the compound has a molecular weight of 271.85 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.85 . It is a solid at room temperature . The InChI code provides information about its molecular structure .

Scientific Research Applications

Pharmaceutical Synthesis

N-isoindoline-1,3-dione heterocycles, which include your compound, have gained significant attention for their potential use in pharmaceutical synthesis . They have been found to be important intermediates for the synthesis of new drugs with different applications .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.

Colorants and Dyes

The isoindoline nucleus and carbonyl groups at positions 1 and 3 in these compounds have been utilized in the production of colorants and dyes . They can provide a wide range of colors and are used in various industries.

Polymer Additives

N-isoindoline-1,3-dione heterocycles have been used as additives in polymers . They can enhance the properties of the polymers, such as their stability and durability.

Organic Synthesis

These compounds have been used in organic synthesis . They can participate in various chemical reactions, making them valuable tools in the synthesis of complex organic molecules.

Photochromic Materials

N-isoindoline-1,3-dione heterocycles have been used in the development of photochromic materials . These materials change color in response to light, and these compounds contribute to this property.

Antipsychotic Agents

Isoindolines and isoindoline-1,3-dione have shown potential as antipsychotic agents, as they can modulate the dopamine receptor D3 .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by these compounds indicates a potential capacity in the treatment of Alzheimer’s disease .

Mechanism of Action

Target of Action

The primary target of 2-(2-(p-tolylthio)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Biochemical Pathways

The affected pathways primarily involve the dopaminergic system. The modulation of the dopamine receptor D2 can have downstream effects on various neurological processes, potentially influencing mood, reward mechanisms, and motor control .

Result of Action

properties

IUPAC Name

2-[2-(4-methylphenyl)sulfanylethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-12-6-8-13(9-7-12)21-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZFWBBQVWOCGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571836
Record name 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione

CAS RN

87943-20-2
Record name 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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